3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the reaction of 3-(phenoxymethyl)benzoyl chloride with thiourea to form the carbamothioyl intermediate. This intermediate is then reacted with 3-aminobenzoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The phenoxymethyl and carbamothioyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-({[3-(Phenoxymethyl)benzoyl]carbamothioyl}amino)benzoate: Shares a similar core structure but differs in the substitution pattern.
4-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid: Another closely related compound with slight variations in the functional groups.
Uniqueness
3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is unique due to its specific substitution pattern and the presence of both phenoxymethyl and carbamothioyl groups.
Properties
Molecular Formula |
C22H18N2O4S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C22H18N2O4S/c25-20(24-22(29)23-18-9-5-8-17(13-18)21(26)27)16-7-4-6-15(12-16)14-28-19-10-2-1-3-11-19/h1-13H,14H2,(H,26,27)(H2,23,24,25,29) |
InChI Key |
FGYGZHIWHQHLSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC(=S)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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